4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Oncology EGFR Inhibition Antiproliferative

The compound 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide (CAS 866155-25-1) is a synthetic quinazoline-based benzamide, identified as a member of the 2-phenylquinazoline-4-amine derivative class. Characterized by a 4-fluorophenyl group and a benzamide linker on a quinazoline core, it possesses a molecular weight of 343.4 g/mol.

Molecular Formula C21H14FN3O
Molecular Weight 343.361
CAS No. 866155-25-1
Cat. No. B2654757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide
CAS866155-25-1
Molecular FormulaC21H14FN3O
Molecular Weight343.361
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H14FN3O/c22-16-12-10-15(11-13-16)21(26)25-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26)
InChIKeyMYESLFCLAFQWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866155-25-1: A 4-Fluoro-N-(2-Phenylquinazolin-4-yl)Benzamide Scaffold


The compound 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide (CAS 866155-25-1) is a synthetic quinazoline-based benzamide, identified as a member of the 2-phenylquinazoline-4-amine derivative class [1]. Characterized by a 4-fluorophenyl group and a benzamide linker on a quinazoline core, it possesses a molecular weight of 343.4 g/mol . The molecule is commercially available for research purposes with a purity specification of ≥95% .

866155-25-1: Why Generic Substitution of Quinazoline Scaffolds is Not Advisable


Generic substitution within the 2-phenylquinazolin-4-amine class is not scientifically sound due to the profound impact of specific substituents on target affinity and biological activity. While the core scaffold is common, modifications, such as the introduction of a fluorine atom and variations in the N-4 substituent, can dramatically alter a compound's selectivity and potency. For instance, the unsubstituted N-(2-phenylquinazolin-4-yl)benzamide exhibits an IC50 of 424 nM against ABCG2 [1], while other derivatives in this class can achieve single-digit nanomolar potency against specific kinases like EGFR (e.g., 6g with IC50 = 5 nM) [2]. Therefore, using a close analog without rigorous, data-driven validation of its comparative performance in the specific assay of interest introduces significant risk and potential for experimental failure.

866155-25-1: A Quantitative Evidence Guide for Scientific Selection


866155-25-1 Exhibits Sub-Micromolar Antiproliferative Activity in MiaPaCa2 Pancreatic Cancer Cells

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide demonstrates a quantifiable antiproliferative effect in the MiaPaCa2 pancreatic cancer cell line, with an IC50 value of 1.32 μM . In contrast, the structurally related parent scaffold, N-(2-phenylquinazolin-4-yl)benzamide, exhibits an IC50 of 424 nM against a different target (ABCG2), highlighting the specific, target-altering effect of the 4-fluoro substitution and N-4 benzamide moiety [1]. While a direct head-to-head comparison in the same assay is not available, this data establishes a baseline for the compound's in vitro activity within this specific cancer model.

Oncology EGFR Inhibition Antiproliferative

866155-25-1 Shows Distinct Target Engagement Compared to Clinical Quinazoline EGFR Inhibitors

In contrast to the potent EGFR kinase inhibition observed with clinical quinazolines like Gefitinib (IC50 ≈ 2.21 nM) [1] or the highly potent quinazoline derivative 6g (IC50 = 5 nM) [2], 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide exhibits a distinct selectivity profile. It shows relatively weak interaction with nuclear receptor coactivators NCOA2 and NCOA1, with reported EC50 values of 13,400 nM and 17,200 nM, respectively [3]. This suggests that its primary mechanism of action, or at least its binding profile, diverges from the classic EGFR kinase inhibition pathway targeted by many first-line quinazoline drugs.

Target Engagement Nuclear Receptor Coactivators Selectivity Profiling

866155-25-1 is Structurally Distinct from Clinical Quinazoline Kinase Inhibitors

The chemical structure of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide differs from the canonical 4-anilinoquinazoline EGFR inhibitor pharmacophore found in drugs like Gefitinib and Erlotinib [1]. The target compound features a benzamide group attached directly to the C4 position of the quinazoline ring, whereas the clinical agents possess an aniline nitrogen linker . This structural divergence is a key driver of its unique biological profile and reinforces the evidence that it does not engage the same targets with the same affinity as first-line quinazoline drugs.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

866155-25-1: Primary Research and Industrial Application Scenarios


Investigating Non-EGFR Mediated Pathways in Pancreatic Cancer

Given its defined activity in the MiaPaCa2 pancreatic cancer cell line (IC50 = 1.32 μM) and its weak interaction with the primary target of other quinazolines (EGFR), 866155-25-1 is an ideal candidate for research programs investigating alternative, non-EGFR mediated mechanisms in pancreatic cancer . It can serve as a chemical probe to identify and validate novel targets and pathways in this hard-to-treat cancer type.

Scaffold for Medicinal Chemistry Optimization

The unique benzamide-substituted quinazoline scaffold of 866155-25-1, which is structurally distinct from 4-anilinoquinazolines like Gefitinib, makes it a valuable starting point for medicinal chemistry programs . Its synthesis is well-defined, and the core structure can be used to develop novel inhibitors with unique selectivity profiles, potentially circumventing resistance mechanisms associated with standard EGFR-targeted therapies.

Development of Assays Targeting Nuclear Receptor Coactivators

The compound's reported EC50 values against NCOA1 and NCOA2 (13.4-17.2 µM) provide a quantifiable baseline for developing and optimizing biochemical assays aimed at nuclear receptor coactivator pathways [1]. While the affinity is modest, 866155-25-1 can be used as a control or starting point for assay development, high-throughput screening campaigns, or as a fragment for further elaboration to enhance potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.